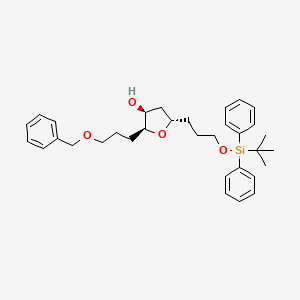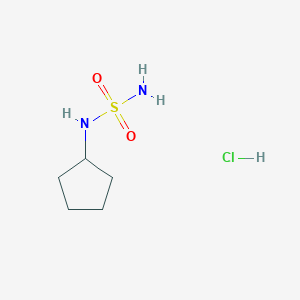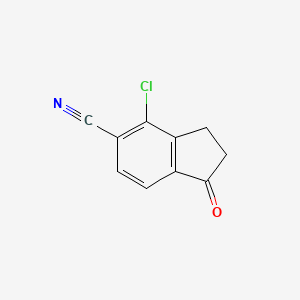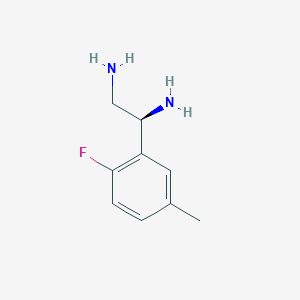
3-(1-Aminoprop-2-EN-1-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminoprop-2-EN-1-YL)phenol is an organic compound with the molecular formula C9H11NO It consists of a phenol group substituted with a 1-aminoprop-2-en-1-yl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Aromatic Substitution: One common method for synthesizing phenol derivatives involves nucleophilic aromatic substitution.
Preparation from Diazonium Salts: Another method involves the preparation of phenols from diazonium salts.
Industrial Production Methods
Industrial production of phenol derivatives often involves the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(1-Aminoprop-2-EN-1-YL)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinones.
Reduction: The compound can also undergo reduction reactions, particularly at the double bond in the 1-aminoprop-2-en-1-yl group.
Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitution on the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as saturated amines.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Aminoprop-2-EN-1-YL)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminoprop-2-EN-1-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the 1-aminoprop-2-en-1-yl group can interact with nucleophiles and electrophiles. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol derivative, used widely in industry and research.
3-Aminophenol: Similar structure but lacks the double bond in the side chain.
4-(1-Aminoprop-2-EN-1-YL)phenol: Similar structure but with the substituent at the para position.
Uniqueness
3-(1-Aminoprop-2-EN-1-YL)phenol is unique due to the presence of both a phenol group and an unsaturated amine side chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-(1-aminoprop-2-enyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2 |
InChI Key |
YJPWRKWXAYIBSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate](/img/structure/B13049439.png)



![2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13049462.png)
![Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate](/img/structure/B13049463.png)






